molecular formula C10H8N2O3 B1644130 9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid CAS No. 51991-93-6

9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid

Cat. No. B1644130
CAS RN: 51991-93-6
M. Wt: 204.18 g/mol
InChI Key: KIIPDQJOHVHFHP-UHFFFAOYSA-N
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Patent
US05387588

Procedure details

A mixture containing 9.2 g (0.045 mol) of 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 7.05 ml (0.05 mol) of triethylamine in 280 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 3.7 ml (0.045 mol) of methyl chloroformate dissolved in 25 ml of chloroform is dropped to the above mixture at -21° C. during 10 minutes. After stirring for 5 minutes, 2.95 g (0.05 mol) of propylamine dissolved in 50 ml of chloroform are dropped to the above solution at a temperature between -21° C. and -19° C. during 45 minutes. The reaction mixture is stirred below -10° C. for 1 hour, then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 70 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 70 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to give 7.8 g (70.7%) of the named compound as snow-white crystals after recrystallization from ethanol, m.p.: 138°-140° C.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
7.05 mL
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
2.95 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
70.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2=[N:8][CH:9]=[C:10]([C:13]([OH:15])=O)[C:11](=[O:12])[N:6]2[CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.ClC(OC)=O.[CH2:28]([NH2:31])[CH2:29][CH3:30]>C(Cl)(Cl)Cl>[CH2:28]([NH:31][C:13]([C:10]1[C:11](=[O:12])[N:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:7]2=[N:8][CH:9]=1)=[O:15])[CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
CC1=CC=CN2C1=NC=C(C2=O)C(=O)O
Name
Quantity
7.05 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
280 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.7 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
2.95 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is dropped to the above mixture at -21° C. during 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
are dropped to the above solution at a temperature between -21° C. and -19° C. during 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred below -10° C. for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling by ice
WASH
Type
WASH
Details
the reaction mixture is washed 3 times with 70 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 70 ml of water each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CC)NC(=O)C1=CN=C2N(C1=O)C=CC=C2C
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 70.7%
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.